molecular formula C24H34N2O6S2 B3824709 2,2-bis(butylsulfonyl)-N~1~,N~1~-bis(4-methoxyphenyl)-1,1-ethylenediamine CAS No. 5161-03-5

2,2-bis(butylsulfonyl)-N~1~,N~1~-bis(4-methoxyphenyl)-1,1-ethylenediamine

Cat. No. B3824709
CAS RN: 5161-03-5
M. Wt: 510.7 g/mol
InChI Key: ORCBASHXNXMIFO-UHFFFAOYSA-N
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Description

2,2-bis(butylsulfonyl)-N~1~,N~1~-bis(4-methoxyphenyl)-1,1-ethylenediamine, commonly known as BBME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBME belongs to the class of bis(sulfonyl)amines and has a molecular weight of 554.79 g/mol.

Mechanism of Action

The mechanism of action of BBME as an anticancer agent is still not fully understood. However, studies suggest that BBME induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. BBME has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BBME has been shown to have a low toxicity profile in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anticancer activity, BBME has also been investigated for its potential use as a selective COX-2 inhibitor, with studies demonstrating its ability to inhibit COX-2 activity without affecting COX-1 activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of BBME is its low toxicity profile, which makes it a safer alternative to other anticancer agents. However, BBME has limited solubility in water, which can make it difficult to work with in certain experiments. Additionally, the synthesis of BBME is a multistep process, which can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of BBME. One potential avenue is the further investigation of its potential as a therapeutic agent for the treatment of cancer and other diseases. Additionally, BBME could be further studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Finally, the synthesis of BBME could be optimized to improve its solubility and reduce the cost and time required for its production.

Scientific Research Applications

BBME has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BBME has shown promising results as a potential anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth in various cancer cell lines. BBME has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples.

properties

IUPAC Name

2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O6S2/c1-5-7-17-33(27,28)24(34(29,30)18-8-6-2)23(25-19-9-13-21(31-3)14-10-19)26-20-11-15-22(32-4)16-12-20/h9-16,25-26H,5-8,17-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCBASHXNXMIFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C(=C(NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC)S(=O)(=O)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60416709
Record name 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5161-03-5
Record name 2,2-bis(butylsulfonyl)-1-N,1-N'-bis(4-methoxyphenyl)ethene-1,1-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60416709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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